molecular formula C12H19BF2O3Si B1372370 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid CAS No. 1150114-45-6

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

Cat. No.: B1372370
CAS No.: 1150114-45-6
M. Wt: 288.17 g/mol
InChI Key: PYVUCBDNFYCJFO-UHFFFAOYSA-N
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Description

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as:

Uniqueness

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the boronic acid group and the tert-butyldimethylsilyloxy group provides a versatile platform for various chemical transformations and applications .

Biological Activity

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid (CAS No. 1150114-45-6) is a boronic acid derivative that has garnered attention for its unique structural properties and potential biological activities. This compound features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring, which significantly influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₉BF₂O₃Si
Molecular Weight288.2 g/mol
IUPAC Name[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
CAS Number1150114-45-6

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic acid group. This property makes it a valuable candidate in the design of enzyme inhibitors and bioactive compounds. The compound's interaction with specific molecular targets can modulate various biochemical pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities:

  • Antibacterial Activity : A study demonstrated that certain phenylboronic acids show significant antibacterial effects against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for these compounds was found to be lower than that of established antibiotics like AN2690 (Tavaborole) .
  • Antifungal Activity : The compound's efficacy against fungi was also noted, with moderate activity observed against Candida albicans and higher activity against Aspergillus niger. The mechanism may involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to other known antifungal agents .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a recent study published in MDPI, researchers synthesized various phenylboronic acid derivatives, including this compound. The antimicrobial activity was evaluated in vitro against several bacterial and fungal strains. Results indicated that the compound exhibited competitive inhibition against LeuRS, leading to its potential use as an antimicrobial agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of boronic acids in medicinal chemistry. The presence of fluorine atoms was shown to enhance lipophilicity and binding affinity to biological targets. This study emphasized that modifications in the boronic acid structure could lead to improved biological activity and selectivity against resistant strains .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUCBDNFYCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675003
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-45-6
Record name B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
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Reactant of Route 6
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